5-benzyl-N-(2-methoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
This compound belongs to the pyrazolo[4,3-c]pyridine class, characterized by a fused bicyclic core with a pyrazole ring (positions 1–3) and a pyridine ring (positions 4–7). The structure features:
- 5-Benzyl group: Enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets.
- 2-Phenyl substituent: Contributes to π-π stacking interactions.
This scaffold is frequently explored in medicinal chemistry due to its versatility in interacting with enzymes and receptors, such as kinase inhibitors .
Properties
IUPAC Name |
5-benzyl-N-(2-methoxyphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O3/c1-34-24-15-9-8-14-23(24)28-26(32)21-17-30(16-19-10-4-2-5-11-19)18-22-25(21)29-31(27(22)33)20-12-6-3-7-13-20/h2-15,17-18H,16H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYLUNPACNMBHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-N-(2-methoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[4,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between 2-aminopyridine and an α,β-unsaturated carbonyl compound can form the pyrazolo[4,3-c]pyridine core.
Introduction of Substituents: The benzyl, methoxyphenyl, and phenyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitution pattern.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-N-(2-methoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
5-benzyl-N-(2-methoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-benzyl-N-(2-methoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the pyrazolo[4,3-c]pyridine core but differ in substituents, leading to variations in physicochemical properties and biological activity.
5-Benzyl-N-(3-Methylphenyl)-3-Oxo-2-Phenyl-2H,3H,5H-Pyrazolo[4,3-c]Pyridine-7-Carboxamide (CAS: 923216-25-5)
- Structural Difference : The 3-methylphenyl group replaces the 2-methoxyphenyl in the target compound.
- Lower polarity due to the absence of an electron-donating methoxy group may decrease solubility in aqueous media .
5-Benzyl-N-Cycloheptyl-3-Oxo-2-Phenyl-3,5-Dihydro-2H-Pyrazolo[4,3-c]Pyridine-7-Carboxamide (CAS: 923226-49-7)
- Structural Difference : Cycloheptyl substituent replaces the 2-methoxyphenyl.
- Impact :
3,5-Dihydro-N-(2-Methoxyethyl)-3-Oxo-2-Phenyl-5-Propyl-2H-Pyrazolo[4,3-c]Pyridine-7-Carboxamide (CAS: 923233-41-4)
- Structural Difference : 2-Methoxyethyl group and propyl chain at position 4.
- The propyl chain at position 5 may destabilize the planar conformation of the core, affecting binding to flat enzymatic pockets .
N-(4-Ethoxyphenyl)-5-Ethyl-3-Oxo-2-Phenyl-2H,3H,5H-Pyrazolo[4,3-c]Pyridine-7-Carboxamide (CAS: 923682-25-1)
- Structural Difference : Ethyl group at position 5 and 4-ethoxyphenyl substituent.
- Impact :
Key Research Findings and Implications
- Bioactivity : The target compound’s 2-methoxyphenyl group may mimic tyrosine residues in kinase ATP-binding sites, as seen in related pyrazolo[4,3-c]pyridines like KEV (PDB ID 6N7A), a JAK inhibitor .
- Solubility vs. Potency Trade-off : Bulky substituents (e.g., benzyl, cycloheptyl) increase logP, reducing solubility but improving target engagement in hydrophobic environments.
- Metabolic Stability : Compounds with smaller alkyl groups (e.g., ethyl, propyl) may undergo faster hepatic clearance compared to benzyl-substituted analogs.
Biological Activity
5-benzyl-N-(2-methoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[4,3-c]pyridine class, characterized by a fused bicyclic structure that often exhibits significant biological activity. The specific structural components include:
- Benzyl group : Enhances lipophilicity and may influence receptor binding.
- Methoxyphenyl group : Potentially increases selectivity for biological targets.
- Carboxamide functional group : Often associated with biological activity in drug design.
Synthesis
The synthesis of this compound involves multi-step reactions starting from simpler pyrazole derivatives. The detailed synthetic route includes:
- Formation of the pyrazole core through cyclization reactions.
- Introduction of the benzyl and methoxyphenyl substituents via nucleophilic substitution or coupling reactions.
- Final modifications to introduce the carboxamide functionality.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, showing promising antiproliferative effects. For instance, in vitro assays demonstrated that it inhibited the growth of BRCA-deficient cancer cells with an IC50 value in the nanomolar range. This suggests that the compound may function as a selective inhibitor of cancer cell proliferation.
Enzymatic Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. Notably:
- PARP Inhibition : Similar compounds in this class have shown effectiveness as poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial for DNA repair mechanisms in cancer cells. The inhibition of PARP can lead to increased sensitivity of cancer cells to DNA-damaging agents.
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Target | IC50/EC50 Value | Reference |
|---|---|---|---|
| Antiproliferative | BRCA-deficient cancer cells | ~10 nM | |
| PARP Inhibition | PARP1 and PARP2 | 3.8 nM / 2.1 nM | |
| Neuroprotective Potential | N/A | N/A |
Case Studies
- Case Study on Anticancer Activity : A study evaluating a series of pyrazolo[4,3-c]pyridine derivatives found that modifications leading to increased lipophilicity enhanced anticancer activity against several tumor types, including breast and ovarian cancers.
- Enzymatic Inhibition : Research into similar compounds indicated that those targeting PARP showed significant promise in preclinical models of BRCA-mutated tumors, suggesting that this compound may follow suit.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
